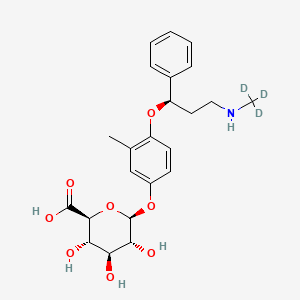

4'-Hydroxy Atomoxetine beta-D-Glucuronide-d3

Beschreibung

4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is a labeled metabolite of Tomoxetine, also known as Atomoxetine. Atomoxetine is a selective norepinephrine reuptake inhibitor used primarily in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The compound 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is used in research to study the metabolism and pharmacokinetics of Atomoxetine .

Eigenschaften

Molekularformel |

C23H29NO8 |

|---|---|

Molekulargewicht |

450.5 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-methyl-4-[(1R)-1-phenyl-3-(trideuteriomethylamino)propoxy]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29)/t17-,18+,19+,20-,21+,23-/m1/s1/i2D3 |

InChI-Schlüssel |

DJWNPJFKTPNTAE-HSXBGLDPSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C |

Kanonische SMILES |

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 involves the glucuronidation of 4’-Hydroxy Atomoxetine. This process typically requires the use of glucuronosyltransferase enzymes under specific conditions to attach the glucuronic acid moiety to the hydroxyl group of 4’-Hydroxy Atomoxetine. The reaction conditions often include a buffered aqueous solution and a suitable cofactor such as UDP-glucuronic acid .

Industrial Production Methods

Industrial production of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 follows similar principles as the laboratory synthesis but on a larger scale. The process involves optimizing the reaction conditions to maximize yield and purity. This may include the use of bioreactors for enzyme-catalyzed reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the hydroxyl group of 4’-Hydroxy Atomoxetine, forming a glucuronide conjugate .

Common Reagents and Conditions

The common reagents used in the glucuronidation reaction include glucuronosyltransferase enzymes and UDP-glucuronic acid. The reaction is typically carried out in a buffered aqueous solution at a controlled temperature and pH to ensure optimal enzyme activity .

Major Products

The major product of the glucuronidation reaction is 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3. This compound is a stable conjugate that can be used in various research applications to study the metabolism and pharmacokinetics of Atomoxetine .

Wissenschaftliche Forschungsanwendungen

4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is used extensively in scientific research to study the metabolism and pharmacokinetics of Atomoxetine. It is particularly useful in the field of pharmacology to understand how Atomoxetine is metabolized in the body and to identify its metabolic pathways. Additionally, this compound is used in toxicology studies to assess the safety and efficacy of Atomoxetine and its metabolites .

In the field of medicine, 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is used to develop and optimize therapeutic strategies for the treatment of ADHD. Researchers use this compound to investigate the pharmacodynamic properties of Atomoxetine and to identify potential drug interactions .

Wirkmechanismus

The mechanism of action of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is closely related to that of Atomoxetine. Atomoxetine works by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter, thereby increasing its levels in the synaptic cleft. This action enhances neurotransmission and improves symptoms of ADHD .

4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3, as a metabolite of Atomoxetine, retains similar pharmacological properties. It inhibits the norepinephrine transporter, thereby increasing norepinephrine levels in the brain. This action is crucial for its therapeutic effects in the treatment of ADHD .

Vergleich Mit ähnlichen Verbindungen

4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is unique in its structure and function compared to other similar compounds. Some similar compounds include:

4’-Hydroxy Atomoxetine: This is the parent compound that undergoes glucuronidation to form 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3.

Atomoxetine: The parent drug from which 4’-Hydroxy Atomoxetine is derived.

4’-Hydroxy Atomoxetine beta-D-Glucuronide: The non-deuterated form of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3.

The uniqueness of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 lies in its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.